molecular formula C8H6BrCl2FO B14760636 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol

1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol

Katalognummer: B14760636
Molekulargewicht: 287.94 g/mol
InChI-Schlüssel: RDANCERPDNNDKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol is an organic compound that features a bromine and fluorine atom on a phenyl ring, along with two chlorine atoms and a hydroxyl group on an ethyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol typically involves the reaction of 5-bromo-2-fluorobenzene with dichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroacetone.

    Reduction: Formation of 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can enhance its electrophilic properties, making it more reactive towards nucleophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(5-Bromo-2-fluorophenyl)ethanol
  • 1-(5-Bromo-2-fluorophenyl)ethanone
  • 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine

Uniqueness: 1-(5-Bromo-2-fluorophenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with two chlorine atoms on the ethyl chain. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for forming multiple types of chemical bonds, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H6BrCl2FO

Molekulargewicht

287.94 g/mol

IUPAC-Name

1-(5-bromo-2-fluorophenyl)-2,2-dichloroethanol

InChI

InChI=1S/C8H6BrCl2FO/c9-4-1-2-6(12)5(3-4)7(13)8(10)11/h1-3,7-8,13H

InChI-Schlüssel

RDANCERPDNNDKL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)C(C(Cl)Cl)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.